NHC-TP Is 30-Fold Less Efficiently Incorporated Than CTP by SARS-CoV-2 RdRp, with Full Selectivity Ranking Across All Four Natural NTPs
Primer-extension kinetic assays using purified SARS-CoV-2 nsp12/7/8 RdRp complex revealed that all four natural ribonucleoside triphosphates are incorporated more efficiently than NHC-TP into model RNA substrates. The selectivity ratios (efficiency of natural NTP incorporation divided by efficiency of NHC-TP incorporation) followed the order: GTP (12,841) > ATP (424) > UTP (171) > CTP (30), demonstrating that NHC-TP competes predominantly with CTP for the active site [1]. No significant chain termination was observed after NHC-monophosphate incorporation, confirming its non-obligate character [1].
| Evidence Dimension | Selectivity ratio (Vmax/Km of natural NTP vs. Vmax/Km of NHC-TP) |
|---|---|
| Target Compound Data | NHC-TP: baseline incorporation efficiency (set to 1) |
| Comparator Or Baseline | CTP: 30-fold more efficient; UTP: 171-fold; ATP: 424-fold; GTP: 12,841-fold |
| Quantified Difference | CTP is 30-fold more efficiently incorporated; NHC-TP is the least efficient substrate among all rNTPs tested |
| Conditions | Purified SARS-CoV-2 nsp12/7/8 RdRp complex; primer-extension assay with defined RNA template–product duplex |
Why This Matters
This selectivity hierarchy quantifies the competitive disadvantage of NHC-TP and informs the molar excess ratios required in dual-substrate polymerase assays to achieve measurable NHC-TP incorporation.
- [1] Gordon CJ, Tchesnokov EP, Schinazi RF, Götte M. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template. J Biol Chem. 2021;297(1):100770. View Source
